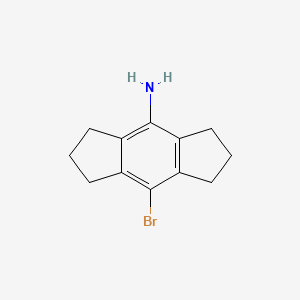
methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative. This compound is notable for its unique stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Fluorinated compounds are often of interest in medicinal chemistry due to the influence of fluorine on the metabolic stability and bioactivity of molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Oxidation: The ketone functionality is introduced through oxidation reactions, often using oxidizing agents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for scale. This includes the use of continuous flow reactors for fluorination and esterification steps to ensure consistent quality and yield. Additionally, industrial processes would focus on minimizing waste and improving the overall efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or further oxidized products.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
Methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors where fluorine can enhance binding affinity and metabolic stability.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Chemical Biology: Employed in the design of probes for imaging and diagnostic purposes, leveraging the fluorine atom for techniques like ^19F NMR.
Industrial Chemistry: Used in the synthesis of advanced materials and specialty chemicals where fluorinated compounds are required.
作用机制
The mechanism by which methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s interaction with biological targets by increasing lipophilicity and metabolic stability. The compound may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by the fluorine atom and the pyrrolidine ring.
相似化合物的比较
Similar Compounds
Methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a fluorine atom.
Methyl (2S,4R)-4-chloro-5-oxopyrrolidine-2-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl (2S,4R)-4-bromo-5-oxopyrrolidine-2-carboxylate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can enhance its interaction with biological targets compared to its chloro, bromo, and hydroxy analogs.
属性
CAS 编号 |
393810-25-8 |
|---|---|
分子式 |
C6H8FNO3 |
分子量 |
161.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



